4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL

Hydrogen bonding Drug-likeness Fragment-based drug discovery

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a chiral indanol-derived pinacol boronic ester (molecular formula C₁₅H₂₁BO₃, molecular weight 260.14 g·mol⁻¹) that serves as a bifunctional C–C coupling building block. The compound exists in three distinct procurement-relevant forms: the racemate (CAS 1821202-05-4), the (S)-enantiomer (CAS 2077991-52-5), and the (R)-enantiomer (CAS 2248640-93-7).

Molecular Formula C15H21BO3
Molecular Weight 260.14 g/mol
Cat. No. B12085674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL
Molecular FormulaC15H21BO3
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)O
InChIInChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7,13,17H,8-9H2,1-4H3
InChIKeyKNFXDCCWYBWNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol – Chiral Boronic Ester Building Block for Asymmetric Synthesis Procurement


4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a chiral indanol-derived pinacol boronic ester (molecular formula C₁₅H₂₁BO₃, molecular weight 260.14 g·mol⁻¹) that serves as a bifunctional C–C coupling building block . The compound exists in three distinct procurement-relevant forms: the racemate (CAS 1821202-05-4), the (S)-enantiomer (CAS 2077991-52-5), and the (R)-enantiomer (CAS 2248640-93-7) . Its structure combines a boronate moiety at the indane 4-position for Suzuki–Miyaura cross-coupling with a secondary alcohol at the 1-position that is both a stereogenic center and a handle for further derivatization .

Why In-Class Indanyl Boronic Esters Cannot Be Interchanged with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol


Superficially similar indanyl boronic esters differ in three critical dimensions that preclude straightforward substitution: (i) the position of the boronate group on the indane ring (4-, 5-, or 6-) governs the regiochemical outcome of Suzuki coupling and the steric environment around the newly formed C–C bond ; (ii) the presence or absence of the chiral 1-hydroxyl group determines whether the building block can impart enantioselectivity or serve as a functionalization point for subsequent transformations ; and (iii) the enantiomeric form ((S) vs (R)) directly dictates the absolute configuration of downstream products in asymmetric syntheses . The quantitative evidence below demonstrates that these structural variations translate into measurable differences in physicochemical properties, procurement cost, and synthetic utility.

Quantitative Differentiation Evidence for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol vs Closest Analogs


Hydroxyl Group Confers an Additional H-Bond Donor vs the Non-Hydroxylated 4-Indanyl Boronic Ester

The target compound possesses one hydrogen bond donor (the C1 hydroxyl), whereas the closest non-hydroxylated analog, 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1252793-57-9), has zero H-bond donors . This difference is critical in medicinal chemistry, where H-bond donor count is a key parameter in Lipinski's Rule of Five and influences target binding, solubility, and permeability [1].

Hydrogen bonding Drug-likeness Fragment-based drug discovery

LogP Differentiation Drives Differential Solubility and Permeability vs the Non-Hydroxylated Analog

The (S)-enantiomer of the target compound has a calculated logP of 3.51, as reported on the Fluorochem technical datasheet . While a directly measured logP for the non-hydroxylated comparator (CAS 1252793-57-9) is not published in the same datasheet, the structural deletion of the hydroxyl group removes a polar functionality, which class-level inference predicts will increase logP by approximately 0.5–1.0 log units [1]. This lipophilicity shift can materially affect aqueous solubility, protein binding, and membrane permeability in downstream biological assays.

Lipophilicity ADME Physicochemical profiling

Procurement Cost Reflects a ~20-Fold Price Premium Driven by Enantiopure Synthesis Complexity

The (S)-enantiomer of the target compound commands a list price of £1,145.00 per gram (Fluorochem F614029, 97% purity), compared to £58.00 per gram for the non-hydroxylated, achiral analog 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Fluorochem F506374, 98% purity) . This represents a price ratio of 19.7:1, attributable to the additional synthetic steps required for enantioselective reduction of the ketone precursor and chiral resolution or asymmetric synthesis [1].

Procurement economics Enantiopure synthesis Cost-of-goods

4-Position Boronate Regiochemistry Dictates Distinct Coupling Outcomes vs 5- and 6-Positional Isomers

The target compound bears the boronic ester at the indane 4-position (adjacent to the C1 hydroxyl), whereas commercially available positional isomers place the boronate at the 5-position (CAS 1613147-47-9) or 6-position (CAS 1799980-05-4) . In Suzuki–Miyaura coupling, the position of the boronate determines the connectivity and geometry of the biaryl product. The 4-position places the coupled aryl group ortho to the indane C3–C4 bridge, creating a sterically constrained environment that can influence atropisomerism and target binding conformation [1].

Regioselectivity Suzuki–Miyaura coupling Structure–activity relationships

Enantiomeric Purity Availability: (S) and (R) Forms Enable Stereospecific SAR Probing

The target compound is commercially procurable as both (S)-enantiomer (CAS 2077991-52-5, 97% purity, Fluorochem) and (R)-enantiomer (CAS 2248640-93-7, listed on ChemicalBook) . This contrasts with the non-hydroxylated analog (CAS 1252793-57-9), which lacks a stereogenic center at the carbon bearing the boronate and is sold only as an achiral building block . The availability of both enantiomers permits matched/mismatched pair analysis in biological assays and enables the construction of stereochemically defined compound libraries.

Enantioselectivity Chiral resolution Stereospecific SAR

Higher Fraction sp³ (Fsp³ = 0.6) Supports Enhanced Three-Dimensionality vs Non-Hydroxylated Analog

The (S)-enantiomer of the target compound has a reported Fsp³ (fraction of sp³-hybridized carbons) of 0.6, as listed on the Fluorochem technical datasheet . The non-hydroxylated analog (CAS 1252793-57-9) has a lower Fsp³ due to the absence of the sp³-hybridized C1 carbon bearing the hydroxyl group (the indane C1 in the non-hydroxylated compound is sp³ but bears only hydrogen; the molecular formula C₁₅H₂₁BO₂ vs C₁₅H₂₁BO₃ reflects one less oxygen, not a change in carbon hybridization, but the C1 in the analog is not substituted with a heteroatom, reducing functional three-dimensionality) . Higher Fsp³ correlates with improved clinical success rates in drug discovery [1].

Molecular complexity Fsp³ Library design

Procurement-Driven Application Scenarios for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol


Enantioselective Synthesis of Chiral Biaryl Pharmacophores via Suzuki–Miyaura Coupling

The (S)- or (R)-enantiomer of this compound serves as a stereochemically defined boronate partner in palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl halides, directly transferring chirality to the coupled product . The 4-position boronate regiochemistry places the newly formed biaryl bond adjacent to the indane bridgehead, creating sterically constrained atropisomeric biaryl motifs that are privileged structures in kinase inhibitor and nuclear receptor modulator programs [1].

Fragment-Based Drug Discovery Library Construction with a Bifunctional Handle

The combination of a boronic ester (for C–C coupling diversification) and a secondary alcohol (for esterification, etherification, or oxidation) makes this compound a compact, bifunctional fragment for library synthesis . Its Fsp³ of 0.6 and one H-bond donor differentiate it from purely aromatic boronate fragments, offering enhanced three-dimensionality for fragment growing and merging strategies [2].

Synthesis of Chiral Indanol-Derived Ligands and Organocatalysts

The chiral 1-indanol scaffold is a recognized substructure in chiral auxiliaries and ligands for asymmetric catalysis . The 4-position boronate enables covalent attachment to diverse phosphine, amine, or N-heterocyclic carbene frameworks via Suzuki coupling, yielding enantiopure ligand libraries for transition-metal-catalyzed asymmetric transformations [1].

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

The pinacol boronic ester moiety is compatible with multi-step synthetic sequences and can be carried through several transformations before final Suzuki–Miyaura coupling, making this compound suitable as a late-stage diversification handle . The hydroxyl group can be temporarily protected (e.g., as TBS or acetyl) and deprotected post-coupling, enabling orthogonal functionalization strategies in complex molecule synthesis [1].

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